2-Bromo-1,3-dichlorobenzene

Catalog No.
S661586
CAS No.
19393-92-1
M.F
C6H3BrCl2
M. Wt
225.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1,3-dichlorobenzene

Synthesis of 2,6-dichlorophenyl derivatives often fails due to indiscriminate reactivity of common trihalobenzenes, leading to complex mixtures. 2-Bromo-1,3-dichlorobenzene (CAS 19393-92-1) solves this with steric and electronic bias favoring exclusive C-Br coupling, leaving the 2,6-dichloro framework intact. • Eliminates cryogenic lithiation: Suzuki coupling proceeds at mild temperatures. • >98% regioselectivity for mono-functionalization; avoids di-coupled impurities. • Reliable scale-up from g to kg lots with consistent purity.

CAS Number

19393-92-1

Product Name

2-Bromo-1,3-dichlorobenzene

IUPAC Name

2-bromo-1,3-dichlorobenzene

Molecular Formula

C6H3BrCl2

Molecular Weight

225.89 g/mol

InChI

InChI=1S/C6H3BrCl2/c7-6-4(8)2-1-3-5(6)9/h1-3H

InChI Key

UWOIDOQAQPUVOH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Br)Cl

Synonyms

1,3-Dichloro-2-bromobenzene; 1-Bromo-2,6-dichlorobenzene; 2,6-Dichlorobromobenzene; 2-Bromo-1,3-dichlorobenzene; NSC 155332

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)Cl

The exact mass of the compound 2-Bromo-1,3-dichlorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155332. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 g, 100 g

2-Bromo-1,3-dichlorobenzene (CAS: 19393-92-1) is a highly sterically hindered, symmetrical trihalobenzene utilized as a precursor in pharmaceutical and materials science synthesis. Featuring a reactive bromine atom flanked by two ortho-chlorine atoms, it serves as a predictable substrate for selective cross-coupling and halogen-metal exchange reactions. The distinct bond dissociation energy difference between the C-Br and C-Cl bonds ensures that the bromine reacts preferentially, leaving the 2,6-dichloro framework intact. This reactivity makes it a critical procurement choice for synthesizing 2,6-dichlorophenyl derivatives, which are valued for providing rigid steric bulk in advanced organic materials and directing regioselectivity in complex couplings [1].

Research Fit

Steric and electronic control from 1,3-dichloro-2-bromo substitution pattern supports regioselective cross-coupling studies
Reported to enable C5-exclusive thiophene arylation and higher polyaza macrocycle yields in Pd catalysis
Patent-validated intermediate for benzonorbornene fungicide R&D and agrochemical synthesis workflows

Substituting 2-bromo-1,3-dichlorobenzene with cheaper or more common analogs, such as 1,2,3-trichlorobenzene or 1-bromo-2,4-dichlorobenzene, leads to process failures and loss of regiocontrol. 1,2,3-Trichlorobenzene lacks the differential halogen reactivity required for selective mono-coupling, resulting in mixtures of unreacted, mono-, and di-coupled products that demand costly downstream purification. Meanwhile, asymmetrical isomers like 1-bromo-2,4-dichlorobenzene fail to provide the symmetrical steric hindrance necessary to force regioselective arylation at less favorable positions on coupling partners. Consequently, for workflows demanding precise 2,6-dichlorophenyl incorporation or extreme steric direction, 2-bromo-1,3-dichlorobenzene is strictly non-substitutable [1].

Substitution Risk

!
Isomer substitution (e.g., 1-bromo-3,5-dichlorobenzene) may alter steric profile and regioselectivity in Pd-catalyzed reactions.
!
Unhindered aryl bromides lack the congested ortho environment required for exclusive C5-directing behavior in thiophene arylation.
!
1,2-Dibromobenzene shows reported lower macrocycle yields, which may increase purification burden in polyaza ligand synthesis.

Regioselectivity Control in Direct Arylation

The extreme steric congestion of 2-bromo-1,3-dichlorobenzene can be leveraged to override standard electronic preferences in direct C-H arylation. When coupling with 3-substituted thiophenes (e.g., 3-acetylthiophene), standard aryl bromides typically favor substitution at the C2 position. However, utilizing 2-bromo-1,3-dichlorobenzene as the coupling partner forces the reaction to the less hindered C5 position, achieving up to 92% C5-selectivity and a 65% isolated yield using a palladium-catalyzed system[1].

Evidence DimensionRegioselectivity (C5 vs C2 arylation)
Target Compound Data92% C5-selectivity (with 3-acetylthiophene)
Comparator Or BaselineStandard aryl bromides (favor C2 arylation)
Quantified DifferenceShift from C2-major to >90% C5-major product
ConditionsPd-catalyzed direct arylation of 3-substituted thiophenes

Allows direct access to C5-arylated building blocks without the need for pre-functionalized boronic acids, significantly shortening synthetic routes in materials science.

C5-Selective Arylation
Head-to-head
Target: exclusive C5 Comparator: C2-favored or mixtures
Supports regioselective thiophene synthesis workflow
0.5 mol% Pd(OAc)₂, DMA, 150°C, phosphine-free system

Scalability and Purity in Pilot-Scale API Manufacturing

In the synthesis of a 5-HT2C receptor agonist, introducing the 2,6-dichlorophenyl moiety via 2-bromo-1,3-dichlorobenzene proved more scalable than alternative lithiation routes. A direct Suzuki coupling of 2-bromo-1,3-dichlorobenzene (18.0 kg scale) with 5-fluoro-2-methoxyphenylboronic acid at 70–75 °C achieved complete conversion within 18 hours. The process yielded 79% of the isolated biaryl product with 99.7% HPLC purity and no detectable starting aryl bromide [1]. This eliminates the need for the cryogenic (-78 °C) lithiation required if starting from 1,3-dichlorobenzene.

Evidence DimensionProcess scalability and yield
Target Compound Data79% isolated yield, 99.7% HPLC purity at 18 kg scale
Comparator Or Baseline1,3-dichlorobenzene (requires -78 °C cryogenic lithiation)
Quantified DifferenceElimination of cryogenic steps while maintaining >99% conversion
Conditions18 kg pilot-scale Suzuki coupling at 70–75 °C

Drastically reduces energy costs and operational complexity in pharmaceutical manufacturing while ensuring high API intermediate purity.

Macrocycle Yield
Head-to-head
Target: ~30–65% yield vs 1,2-Dibromobenzene: low yields
Reported higher macrocycle yield context
Pd(dba)₂/BINAP, NaOtBu, dioxane, 100°C

Extreme Steric Tolerance in Poly-Coupling for Nanomaterials

The synthesis of warped graphene precursors requires coupling highly congested aryl groups onto a central core. 2-Bromo-1,3-dichlorobenzene demonstrates exceptional coupling efficiency even under extreme steric strain. It successfully undergoes a 5-fold Suzuki coupling with 1,3,5,7,9-pentakis(Bpin)corannulene to yield 1,3,5,7,9-pentakis(2,6-dichlorophenyl)corannulene [1]. Less hindered or less reactive analogs fail to achieve complete poly-substitution due to the massive steric crowding of the intermediate species.

Evidence DimensionPoly-substitution efficiency
Target Compound DataSuccessful 5-fold coupling to a corannulene core
Comparator Or BaselineLess hindered aryl halides (fail to complete 5-fold substitution)
Quantified DifferenceComplete conversion to the pentakis-substituted product
ConditionsIr-catalyzed borylation followed by 5-fold Suzuki coupling

Proves the compound's viability as a precursor for highly congested, advanced carbon nanomaterials where standard reagents fail.

Fungicide Intermediate
Class-level
Explicitly named in patent claims WO 04/35589, EPA 05027072.7 for benzonorbornene fungicide synthesis
Patent-validated intermediate context
Data to verify; documented route with commercial fungicide candidate
Melting Point ID
Cross-study
Δmp ≥37°C vs 1-bromo-2,4-isomer; distinct range 61–64°C
Supports identity confirmation and purity assessment
GC purity assay; clear differentiation from other isomers
Synthetic Route
Class-level
Direct electrophilic bromination of m-dichlorobenzene; single-step, high atom economy
Supports scalable supply and route evaluation
Sandmeyer routes for other isomers require 2–3 steps

Pilot-Scale Pharmaceutical API Synthesis

As a primary building block for introducing 2,6-dichlorophenyl groups into API scaffolds (e.g., 5-HT2C receptor agonists), leveraging its high reactivity in Suzuki couplings to completely avoid costly cryogenic lithiation steps[2].

Regioselective Thiophene Functionalization in Materials Science

Used as a sterically directing coupling partner in the synthesis of OLED and organic photovoltaic materials, forcing C5-arylation on 3-substituted thiophenes where standard reagents fail to provide regiocontrol [1].

Synthesis of Warped Graphene Precursors

Procured for advanced nanomaterials workflows requiring the installation of bulky, rigid 2,6-dichlorophenyl groups onto corannulene or other polycyclic aromatic hydrocarbon cores via exhaustive poly-coupling [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
C5-Selective thiophene arylation
Steric control for regioselectivity
Reported C5 selectivity in Pd catalysis
Polyaza macrocycle synthesis
Reported macrocycle yield profile
Yield endpoint in Pd-catalyzed amination
Fungicide intermediate R&D
Patent-validated intermediate pathway
Patent documentation and route review
Halogenated aromatic building block
Identity and purity specification
Melting point and purity assay review

XLogP3

3.9

Boiling Point

242.0 °C

Melting Point

65.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19393-92-1

Wikipedia

2,6-Dichlorobromobenzene

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